N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-12-15(7-4-8-17(12)23(25)26)19(24)20-14-6-3-5-13(11-14)16-9-10-18(27-2)22-21-16/h3-11H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBDFBXLOBHBJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized from 3-amino-6-methoxypyridazine, which is prepared by reacting 6-chloropyridazin-3-amine with sodium methoxide.
Coupling with Phenyl Ring: The pyridazine derivative is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction.
Introduction of the Nitrobenzamide Moiety: The final step involves the nitration of the benzamide ring, which can be achieved using a nitrating agent such as nitric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of N-[3-(6-hydroxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide.
Reduction: Formation of N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of pyridazine derivatives with biological macromolecules, providing insights into their potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and other pyridazine-based molecules share structural similarities and exhibit diverse biological activities.
Indole Derivatives: Indole-based compounds also exhibit a wide range of biological activities and can be compared in terms of their pharmacological properties.
Uniqueness
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine ring with a nitrobenzamide moiety makes it a versatile compound for various applications.
Biological Activity
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- Pyridazine Ring : Contributes to its reactivity and biological interactions.
- Phenyl Group : Enhances lipophilicity and potential receptor interactions.
- Nitrobenzamide Moiety : Implicated in various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by:
- Enzyme Inhibition : Binding to active or allosteric sites of enzymes, disrupting their function.
- Receptor Modulation : Interacting with biological receptors, potentially altering signaling pathways.
Antimicrobial Activity
Research indicates that the compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential for development as an antibiotic agent. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Properties
This compound has been investigated for its anticancer effects. Studies reveal that it can induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent cell death.
Research Findings and Case Studies
A summary of key research findings is presented in the table below:
| Study Reference | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Antimicrobial | Disc diffusion method | Inhibition of E. coli and S. aureus growth at low concentrations. |
| Study 2 | Anticancer | MTT assay on cancer cell lines | Induced apoptosis in 70% of treated cells compared to control. |
| Study 3 | Enzyme Inhibition | Enzyme activity assays | Significant inhibition of target enzyme activity at IC50 values in the micromolar range. |
Q & A
Basic Research Questions
Q. What are the key structural features of N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide, and how do they influence its reactivity and bioactivity?
- The compound contains three critical moieties:
- Pyridazine ring : Imparts electron-deficient character, enabling π-π stacking interactions with biological targets .
- Nitro group (-NO₂) : Enhances electrophilicity, facilitating nucleophilic substitution or redox-dependent interactions .
- Benzamide backbone : Stabilizes conformational rigidity and participates in hydrogen bonding via the amide group .
- Methodological Insight : Computational tools (e.g., DFT calculations) and spectroscopic techniques (e.g., NMR, IR) are recommended to map electronic effects and hydrogen-bonding patterns .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Stepwise Synthesis :
Pyridazine coupling : Use Suzuki-Miyaura cross-coupling to attach the methoxypyridazine moiety to the phenyl ring (Pd catalysts, inert atmosphere) .
Amide formation : Employ carbodiimide-mediated coupling (e.g., HBTU/DMAP) for the benzamide group .
Nitro group introduction : Nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .
- Optimization Strategies :
- Use high-throughput screening (HTS) to identify optimal solvent systems (e.g., THF/DMF mixtures) .
- Monitor reaction progress via HPLC or LC-MS to isolate intermediates .
Advanced Research Questions
Q. What experimental approaches can resolve contradictions in reported biological activity data for this compound?
- Common Contradictions : Discrepancies in IC₅₀ values across studies (e.g., anticancer vs. anti-inflammatory assays) .
- Resolution Methods :
Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity for suspected targets (e.g., kinases, redox enzymes) .
Metabolite Profiling : Perform LC-HRMS to identify active metabolites that may contribute to off-target effects .
Dose-Response Curves : Replicate assays under standardized conditions (e.g., ATP levels, pH control) to minimize variability .
Q. How does the nitro group influence the compound’s mechanism of action in oxidative stress pathways?
- Mechanistic Hypotheses :
- The nitro group undergoes enzymatic reduction (e.g., via NADPH cytochrome P450 reductase), generating reactive nitrogen species (RNS) that modulate redox signaling .
- Structural analogs lacking the nitro group show reduced cytotoxicity in glioblastoma models, suggesting redox-dependent activity .
- Experimental Design :
- Use fluorescent probes (e.g., DCFH-DA) to quantify intracellular ROS/RNS levels post-treatment .
- Conduct X-ray crystallography to map binding interactions with redox regulators like Nrf2 or Keap1 .
Q. What strategies mitigate stability issues during long-term storage of this compound?
- Stability Challenges : Hydrolysis of the amide bond in humid conditions or photodegradation of the nitro group .
- Solutions :
- Store lyophilized samples at -20°C under argon .
- Add antioxidants (e.g., BHT) to DMSO stock solutions to prevent radical-mediated degradation .
- Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis .
Data Contradiction Analysis
Q. Why do computational docking results sometimes conflict with experimental binding assays for this compound?
- Potential Causes :
- Conformational Flexibility : The methoxypyridazine moiety adopts multiple tautomeric states not accounted for in rigid docking .
- Solvent Effects : Polar solvents (e.g., water) stabilize charge-separated intermediates, altering binding kinetics .
- Methodological Adjustments :
- Use molecular dynamics (MD) simulations to model dynamic binding pathways .
- Validate docking poses with SPR (surface plasmon resonance) to measure real-time binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
